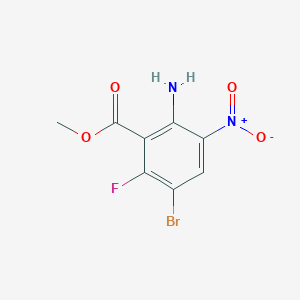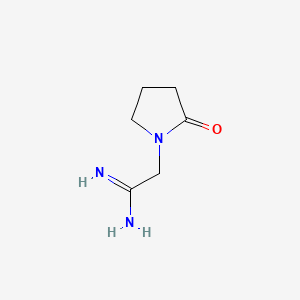
2-(2-Oxopyrrolidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxopyrrolidin-1-yl)acetimidamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and an acetimidamide group, which is an amide derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetimidamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis. An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters or 2-aminobutanamides .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxopyrrolidin-1-yl)acetimidamide and its derivatives are known for their biological activities, including psychotropic and cerebroprotective effects. These compounds are widely used in the treatment of central nervous system and cerebrovascular disorders. They have been studied for their potential use in neuroprotection, cognitive enhancement, and as therapeutic agents for various neurological conditions .
Wirkmechanismus
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter systems, including the gamma-aminobutyric acid (GABA) system. It may enhance synaptic plasticity and improve cognitive functions by influencing neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Oxopyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic that shares the pyrrolidinone structure and is used for cognitive enhancement.
Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its stimulant and cognitive-enhancing effects.
Levetiracetam: An anticonvulsant drug that is structurally related to piracetam and used in the treatment of epilepsy.
These compounds share the pyrrolidinone core structure but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its specific biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H11N3O/c7-5(8)4-9-3-1-2-6(9)10/h1-4H2,(H3,7,8) |
InChI-Schlüssel |
BMHYWTFRHPIOQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


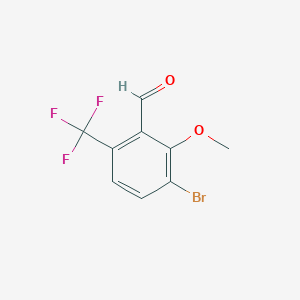

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
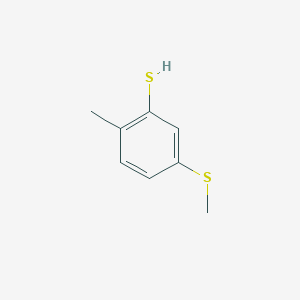


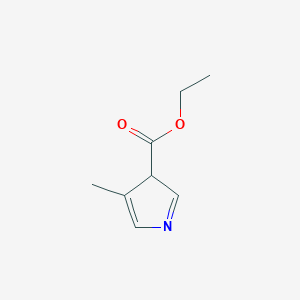
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
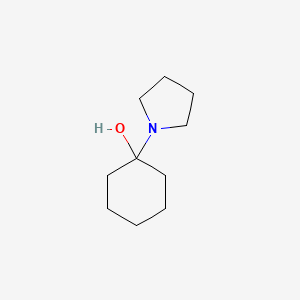
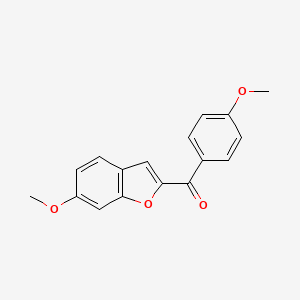

![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
